Tert-butyl morpholine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

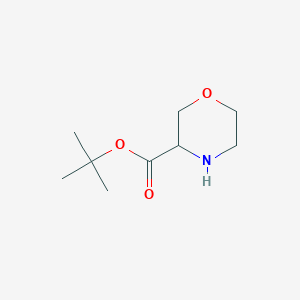

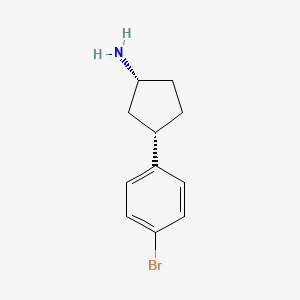

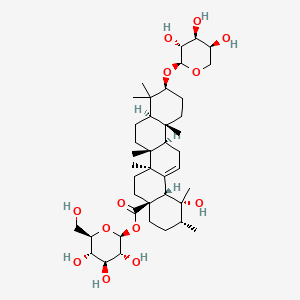

Tert-butyl morpholine-3-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 .

Molecular Structure Analysis

The molecular structure of Tert-butyl morpholine-3-carboxylate consists of a morpholine ring attached to a tert-butyl group and a carboxylate group . The InChI code for this compound is1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 .

Scientific Research Applications

α-Amidoalkylation of Ambident Nucleophiles : tert-Butyl esters, including tert-butyl morpholine-3-carboxylate, have been utilized in α-amidoalkylation reactions with ambident nucleophiles, showcasing their versatility in organic synthesis. The stereochemical outcomes of these reactions were also explored, highlighting the compound's utility in stereospecific transformations (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of Morpholine Derivatives : Research has demonstrated the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing an innovative approach to synthesizing morpholine derivatives with potential applications in medicinal chemistry and drug development (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Preparation and Diels‐Alder Reaction : tert-Butyl morpholine-3-carboxylate derivatives have been used in the preparation of complex cyclic compounds through Diels-Alder reactions. This method exemplifies the compound's role in facilitating cyclization reactions, crucial for constructing intricate molecular architectures in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Enantioselective Syntheses and Antimicrobial Activities : The compound has also been involved in enantioselective syntheses, leading to the creation of chiral molecules with potential applications in pharmaceuticals. Additionally, some derivatives have been evaluated for their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Fish et al., 2009).

Chemical Structure and Properties Studies : Detailed studies on the chemical structure and properties of tert-butyl morpholine-3-carboxylate derivatives have provided insights into their thermochromic properties, molecular packing, and conformational features. Such studies are fundamental for understanding the compound's behavior in various chemical contexts and for designing materials with specific properties (Komissarov et al., 1991).

Mechanism of Action

Target of Action

Tert-butyl morpholine-3-carboxylate is a complex organic compound that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that the compound can be used to create a variety of derivatives, which can then be used in further chemical reactions. This suggests that the compound may interact with its targets in a way that facilitates these reactions.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given its potential use in the synthesis of several novel organic compounds, it’s likely that the compound could have a wide range of effects depending on the specific derivatives that are created.

properties

IUPAC Name |

tert-butyl morpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJBNPAWSNUZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl morpholine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)